3-Oxo-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
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Overview
Description
3-Oxo-2-azabicyclo[2.1.1]hexane-1-carboxylic acid is a unique bicyclic compound featuring a nitrogen atom within its structure. This compound is part of the broader class of azabicyclo compounds, which are known for their diverse applications in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-2-azabicyclo[2.1.1]hexane-1-carboxylic acid typically involves photochemical reactions. One common method is the [2 + 2] cycloaddition of azabicyclo[1.1.0]butanes with styrenes under photochemical conditions . This reaction leverages a polar-radical-polar relay strategy to facilitate the cycloaddition process.
Industrial Production Methods: Industrial production of this compound often employs scalable photochemical methods. The use of mercury lamps for cycloaddition reactions has been documented, although it requires specialized equipment and glassware .
Chemical Reactions Analysis
Types of Reactions: 3-Oxo-2-azabicyclo[2.1.1]hexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions often involve the use of hydrogenation catalysts.
Substitution: Nucleophilic substitution reactions are facilitated by the presence of the nitrogen atom in the bicyclic structure
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in synthetic applications .
Scientific Research Applications
3-Oxo-2-azabicyclo[2.1.1]hexane-1-carboxylic acid has significant applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3-Oxo-2-azabicyclo[2.1.1]hexane-1-carboxylic acid involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure plays a crucial role in binding to biological receptors, thereby modulating various biochemical pathways . This interaction can lead to therapeutic effects, making it a valuable compound in medicinal chemistry .
Comparison with Similar Compounds
3-Azabicyclo[3.1.0]hexane: Known for its use in drug design and biological activity.
2-Azabicyclo[3.2.1]octane: Utilized in the synthesis of bioactive molecules and drug discovery
1-Azabicyclo[2.1.1]hexane: Explored for its potential as a bioisostere in medicinal chemistry.
Uniqueness: 3-Oxo-2-azabicyclo[2.1.1]hexane-1-carboxylic acid stands out due to its unique bicyclic structure, which provides distinct chemical properties and reactivity.
Properties
Molecular Formula |
C6H7NO3 |
---|---|
Molecular Weight |
141.12 g/mol |
IUPAC Name |
3-oxo-2-azabicyclo[2.1.1]hexane-1-carboxylic acid |
InChI |
InChI=1S/C6H7NO3/c8-4-3-1-6(2-3,7-4)5(9)10/h3H,1-2H2,(H,7,8)(H,9,10) |
InChI Key |
VPXLSLOYFJWZFY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(NC2=O)C(=O)O |
Origin of Product |
United States |
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